1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, each substituted with ethyl and isopropyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions to form the pyrazole core.
Substitution Reactions: The ethyl and isopropyl groups are introduced through substitution reactions. This can be done using alkyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the two pyrazole rings. This can be achieved through a nucleophilic substitution reaction using a suitable coupling agent like formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, potassium carbonate, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activity.
Biology: The compound is studied for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The pathways involved may include coordination chemistry with transition metals or interactions with biological receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-ethyl-1H-pyrazol-4-yl)ethanone: A similar compound with a single pyrazole ring substituted with an ethyl group.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with different substituents.
Uniqueness
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to the presence of two pyrazole rings with distinct substituents, which can lead to diverse chemical reactivity and potential applications. Its structure allows for various modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C13H22ClN5 |
---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-17-9-12(7-15-17)5-14-6-13-8-16-18(10-13)11(2)3;/h7-11,14H,4-6H2,1-3H3;1H |
InChI Key |
LNSHCKUNQJLIEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CN(N=C2)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.